molecular formula C11H9NOS2 B1622358 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile CAS No. 845266-23-1

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile

Cat. No.: B1622358
CAS No.: 845266-23-1
M. Wt: 235.3 g/mol
InChI Key: HNTUBBUWWQEURT-UHFFFAOYSA-N
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Description

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile is a fused heterocyclic compound characterized by a thieno[2,3-b]thiophene core substituted with acetyl, methyl, and cyano functional groups. Its structural complexity and electron-rich aromatic system make it a versatile precursor in synthesizing bis-heterocyclic compounds, particularly those incorporating nitrogen- and sulfur-containing motifs . The acetyl group at position 5 enhances reactivity toward nucleophilic and cyclocondensation reactions, while the cyano group at position 2 contributes to electron-withdrawing effects, stabilizing intermediates during synthetic transformations . This compound has been widely utilized in the synthesis of pharmacologically relevant bis-pyrimidines, bis-pyrazoles, and triazolo-pyrimidines, highlighting its importance in medicinal chemistry and materials science .

Properties

IUPAC Name

5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-5-8(4-12)14-11-9(5)6(2)10(15-11)7(3)13/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUBBUWWQEURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C(=O)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384852
Record name 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-23-1
Record name 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene-2-carboxylic acid with acetic anhydride and a nitrile source under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Biological Activity

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile (CAS No. 845266-23-1) is a compound belonging to the thieno[2,3-b]thiophene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9NOS2C_{11}H_9NOS_2. The compound features a thieno[2,3-b]thiophene core substituted with an acetyl group and a carbonitrile functional group, which are believed to contribute to its biological properties.

Pharmacological Activities

Research indicates that compounds within the thieno[2,3-b]thiophene class exhibit a variety of pharmacological activities:

  • Antitumor Activity : Thieno[2,3-b]thiophenes have shown promise as antitumor agents. For instance, compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Antibacterial and Antiviral Properties : Some thieno[2,3-b]thiophene derivatives have been reported to exhibit antibacterial and antiviral activities. These compounds interact with bacterial and viral proteins, inhibiting their function and preventing infection .
  • Enzyme Inhibition : The thieno[2,3-b]thiophene scaffold has been associated with the inhibition of enzymes such as β-glucuronidase and α-glucosidase. This property may be beneficial in managing diseases related to glucose metabolism and inflammation .

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various thieno[2,3-b]thiophene derivatives against human tumor cell lines, it was found that certain compounds exhibited selective toxicity towards leukemia cells. The evaluation utilized an average of 54 human tumor cell lines from multiple cancer types including melanoma and ovarian cancer. Notably, compounds similar to this compound showed IC50 values that suggest significant cytotoxic potential compared to standard chemotherapeutic agents like melphalan .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thieno[2,3-b]thiophene derivatives revealed that some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiophene derivatives. The general synthetic route includes:

  • Formation of Thieno[2,3-b]thiophene Core : Utilizing nucleophilic substitution reactions on thiophenes.
  • Acetylation : Introducing an acetyl group at the appropriate position on the thiophene ring.
  • Cyanation : Converting suitable intermediates into carbonitriles through nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of thieno[2,3-b]thiophene derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name Structural Features Key Properties Applications References
5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile Acetyl (C=O), methyl (CH₃), and cyano (CN) substituents on thieno[2,3-b]thiophene High reactivity in cyclocondensation; serves as a precursor for enaminones Synthesis of bis-heterocycles (e.g., bis-pyrimidines, bis-triazolo-pyrimidines) for drug discovery
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate Ethyl ester (COOEt) and cyano (CN) groups High thermal stability (m.p. 155°C, b.p. 421.9°C); lipophilic (logP ~3.2) Materials science; polymer precursors due to ester functionality
Bis-pyrazolothieno[2,3-b]thiophene derivatives Pyrazole rings fused to thieno[2,3-b]thiophene Enhanced π-conjugation; moderate solubility in polar solvents Anticancer and anti-inflammatory agents; molecular docking studies
Bis-pyridazinothieno[2,3-b]thiophene derivatives Pyridazine rings fused to thieno[2,3-b]thiophene High polarity; strong hydrogen-bonding capacity COX-1/2 inhibition; drug candidate optimization

Q & A

Q. What are the established synthetic routes for 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Thienothiophene Core Formation : Starting from 3,4-dimethylthieno[2,3-b]thiophene, bromination (using Br₂/FeBr₃) introduces substituents at specific positions, followed by functionalization with acetyl and nitrile groups.
  • Acetylation : Friedel-Crafts acylation or direct substitution using acetyl chloride under anhydrous conditions.
  • Cyanation : A palladium-catalyzed cross-coupling reaction (e.g., Rosenmund-von Braun reaction) introduces the nitrile group.

Q. Key Conditions :

  • Temperature control (<0°C for bromination to avoid over-substitution).
  • Catalysts (e.g., FeBr₃ for regioselective bromination).
  • Solvent selection (e.g., DMF for cyanation reactions).

Optimization : Preliminary experiments should vary catalyst loading, reaction time, and stoichiometry to maximize yield (reported 50-70% in similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns methyl (δ ~2.1-2.5 ppm), acetyl (δ ~2.6 ppm for CH₃CO), and aromatic thienothiophene protons (δ ~6.8-7.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thiophene system.
  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and acetyl (C=O stretch ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₈N₂OS₂).
  • X-ray Crystallography : Resolves regiochemistry and steric effects of methyl/acetyl groups. SHELXL software is recommended for refinement .

Best Practice : Compare experimental data with computational simulations (DFT for NMR/IR) to resolve ambiguities .

Advanced Research Questions

Q. How does the substitution pattern (acetyl and methyl groups) affect the electronic properties of the thienothiophene core, and what experimental approaches can quantify these effects?

Methodological Answer:

  • Electrochemical Studies : Cyclic voltammetry (CV) measures HOMO/LUMO levels. Methyl groups donate electrons, raising HOMO, while acetyl withdraws electrons, lowering LUMO.
  • UV-Vis Spectroscopy : Bandgap calculation via Tauc plots. Compare with DFT-computed values (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Charge Transport : Fabricate organic field-effect transistors (OFETs) to measure mobility (µ ~10⁻³ cm²/V·s in similar thienothiophenes) .

Case Study : Methyl groups at 3,4-positions reduce steric hindrance, enhancing π-π stacking in OFETs, while acetyl modulates solubility for thin-film processing .

Q. What contradictions exist in reported biological activities of structurally similar thienothiophene carbonitriles, and how can researchers design studies to resolve these discrepancies?

Methodological Answer: Contradictions :

  • Anticancer activity varies (e.g., IC₅₀ ranges from 1.46 mM to >15 mM in ruthenium complexes with nitrile ligands) .
  • Inconsistent SAR: Acetyl position impacts target binding (e.g., kinase vs. protease inhibition).

Q. Resolution Strategies :

  • Standardized Assays : Use identical cell lines (e.g., HL-60 for leukemia) and incubation times.
  • Structural Modifications : Synthesize analogs (e.g., replacing acetyl with ester groups) to isolate electronic vs. steric effects.
  • Computational Docking : AutoDock Vina simulations to predict binding affinities to targets like JAK kinases .

Example : A 2025 study resolved conflicting cytotoxicity reports by correlating logP values (acetyl increases hydrophobicity) with membrane permeability .

Q. How can researchers address challenges in crystallizing this compound for structural validation?

Methodological Answer:

  • Solvent Screening : Use high-throughput vapor diffusion with solvents like DCM/hexane or THF/water.
  • Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize π-π interactions.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions.

Case Study : SHELXD/SHELXE pipelines improved success rates for similar sulfur heterocycles by optimizing mosaicity and twin-law detection .

Q. What computational methods are most reliable for predicting the reactivity of this compound in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Fukui Functions : Calculate using DFT (e.g., B3LYP/6-311++G**) to identify electrophilic (C≡N) and nucleophilic (thiophene sulfur) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in substitution reactions.
  • Transition State Modeling : IRC calculations in Gaussian09 to validate proposed mechanisms (e.g., acetyl group directing nitrile substitution) .

Validation : Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can researchers optimize synthetic protocols to minimize by-products in large-scale reactions?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-bromination).
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time feedback.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF.

Example : A 2024 study achieved 85% purity in gram-scale synthesis via flow bromination with <5% dibromo by-product .

Q. What are the limitations of current structure-activity relationship (SAR) models for thienothiophene carbonitriles in drug discovery?

Methodological Answer:

  • Data Gaps : Limited high-throughput screening data for rare targets (e.g., epigenetic enzymes).
  • 3D Conformation Bias : Most models assume planar structures, ignoring out-of-plane acetyl rotations.
  • Mitigation :
    • Generate QSAR models with torsion angle descriptors.
    • Use fragment-based screening (e.g., SPR binding assays) to validate predicted interactions .

Case Study : A 2023 review highlighted improved SAR accuracy by incorporating solvation free energy (ΔG_solv) into regression models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile

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